Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Overview
Description
Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with an ethyl ester group at the para position of one ring and a methoxy group at the para position of the other ring
Mechanism of Action
Target of Action
Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate is a complex organic compound. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can undergo various chemical reactions, such as suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This suggests that Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate may also interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate may also have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate . For instance, the pH can affect the maximum absorption wavelength (λmax) of similar compounds . Therefore, the action of Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate may also be influenced by environmental factors such as pH, temperature, and the presence of other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is used to form the biphenyl core. A boronic acid derivative of one benzene ring is coupled with a halogenated derivative of the other benzene ring in the presence of a palladium catalyst and a base.
Esterification: The carboxylic acid group on the biphenyl compound is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product.
Types of Reactions:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic aromatic substitution, allowing for reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Sulfonation: Fuming sulfuric acid.
Halogenation: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its biphenyl structure, which is common in many bioactive compounds.
Materials Science: Utilized in the production of liquid crystals and organic light-emitting diodes (OLEDs) due to its stable biphenyl core.
Comparison with Similar Compounds
Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 4’-chloro[1,1’-biphenyl]-4-carboxylate: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate is unique due to the presence of the methoxy group, which enhances its reactivity in electrophilic aromatic substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-16(17)14-6-4-12(5-7-14)13-8-10-15(18-2)11-9-13/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFDQZCUDVWAIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377416 | |
Record name | Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732-80-9 | |
Record name | Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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